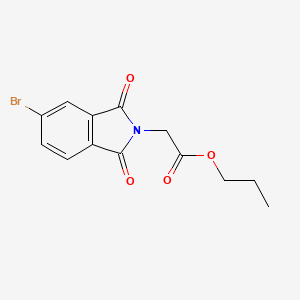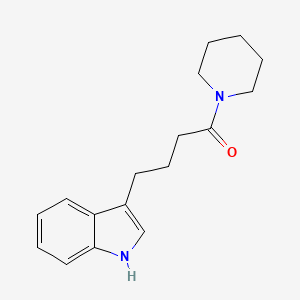
Propyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate is a synthetic organic compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate typically involves the following steps:
Bromination: The starting material, isoindoline, undergoes bromination to introduce a bromine atom at the 5-position.
Acetylation: The brominated isoindoline is then acetylated to form the 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate intermediate.
Esterification: Finally, the intermediate is esterified with propanol to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ester group.
Oxidation Reactions: Oxidation can be used to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce a de-brominated or reduced ester product.
Aplicaciones Científicas De Investigación
Propyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of Propyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1,3-dioxoisoindoline: Lacks the propyl ester group but shares the core structure.
Propyl 2-(5-chloro-1,3-dioxoisoindol-2-yl)acetate: Similar structure with a chlorine atom instead of bromine.
Propyl 2-(5-fluoro-1,3-dioxoisoindol-2-yl)acetate: Similar structure with a fluorine atom instead of bromine.
Uniqueness
Propyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The propyl ester group also contributes to its distinct chemical properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H12BrNO4 |
|---|---|
Peso molecular |
326.14 g/mol |
Nombre IUPAC |
propyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C13H12BrNO4/c1-2-5-19-11(16)7-15-12(17)9-4-3-8(14)6-10(9)13(15)18/h3-4,6H,2,5,7H2,1H3 |
Clave InChI |
MQAMAOUZRULXGG-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amino}-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12483088.png)
![4-[3-Amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile](/img/structure/B12483100.png)
![5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide](/img/structure/B12483103.png)
![Methyl 5-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12483106.png)


![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12483118.png)
![5-(2-nitrophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12483128.png)
![[4-(Diphenylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone](/img/structure/B12483133.png)
![4-[(Butan-2-ylamino)methyl]benzoic acid](/img/structure/B12483134.png)

![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B12483149.png)
